molecular formula C12H19N3O4 B558408 Boc-his-ome CAS No. 2488-14-4

Boc-his-ome

Cat. No. B558408
CAS RN: 2488-14-4
M. Wt: 269.3 g/mol
InChI Key: RWEVEEORUORBAX-VIFPVBQESA-N
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Description

“Boc-his-ome” is a derivative of histidine . It is also known as Nalpha-Boc-L-histidine methyl ester or N-Boc-L-histidine methyl ester .


Synthesis Analysis

The synthesis of “Boc-his-ome” involves various post-translational modifications (PTMs) and plays multiple roles in protein interactions and enzyme-catalyzed reactions .


Molecular Structure Analysis

The molecular formula of “Boc-his-ome” is C12H19N3O4 . Its molecular weight is 269.3 g/mol . The InChI code for “Boc-his-ome” is 1S/C12H19N3O4/c1-12(2,3)19-11(17)15-9(10(16)18-4)5-8-6-13-7-14-8/h6-7,9H,5H2,1-4H3,(H,13,14)(H,15,17)/t9-/m0/s1 .


Chemical Reactions Analysis

“Boc-his-ome” is used in the critical coupling step in Boc SPPS. After coupling, the two Boc-groups are cleaved simultaneously by TFA .

Scientific Research Applications

Application 1: Histidine-specific Bioconjugation in Chemical Biology

  • Summary of the Application : Histidine (His) undergoes various post-translational modifications (PTMs) and plays multiple roles in protein interactions and enzyme catalyzed reactions . A novel visible-light-driven thioacetal activation reaction has been developed which enables facile modification on histidine residues .
  • Methods of Application : This method allows chemo-selective modification on peptides and proteins with good conversions and efficient histidine-proteome profiling with cell lysates . An efficient addition to histidine imidazole N3 under biocompatible conditions was achieved with an electrophilic thionium intermediate .
  • Results or Outcomes : 78 histidine containing proteins were for the first time found with significant enrichment, most functioning in metal accumulation in brain related diseases .

Application 2: Synthesis of Orthogonally Protected l-Carnosine Derivatives

  • Summary of the Application : l-Carnosine (β-alanyl-l-histidine) is an endogenous dipeptide that has been recognized for its broad spectrum of beneficial biological activities . A small library of carnosine analogues has been constructed to assess the influence of the various functional groups of the dipeptide on its important biological properties .
  • Methods of Application : Orthogonal protection/deprotection of selected functional groups led to the exposure of amino group at the N-terminus, the carboxyl group at the C-terminus, and the imidazole ring of histidine . Boc-β-Ala-His(Bn)-OMe 13, the fully protected carnosine analogue, was synthesized by coupling Boc-β-Ala with H-His(Bn)-OMe using CDI as a coupling agent .
  • Results or Outcomes : The synthesized carnosine derivatives were characterized by NMR (proton, carbon, and 1H–1H COSY), and mass spectroscopy .

Application 3: Activity of Water and Osmotic Coefficients of Histidine Derivatives

  • Summary of the Application : The activity of water and osmotic coefficients of histidine derivatives, including N-Boc-L-histidine (Boc-His-OH) and N-Boc-L-histidine-methyl ether (Boc-His-OMe), are studied in aqueous solutions .
  • Methods of Application : The data of vapor pressure osmometry is used to obtain the activity of water, osmotic coefficients, and the values of activity coefficients of Boc-His-OH and Boc-His-OMe in aqueous solutions at 310.15 K .
  • Results or Outcomes : Boc-His-OMe shows a more pronounced deviation from ideality than Boc-His-OH. Both components exhibit a stronger non-ideality than histidine and a weaker one than His⋅HCl .

Application 4: Synthesis of Boc-His-OMe

  • Summary of the Application : Boc-His-OMe is a useful reagent in peptide and protein research .
  • Methods of Application : Boc-His-OMe can be synthesized by coupling Boc-β-Ala with H-His(Bn)-OMe using CDI as a coupling agent .
  • Results or Outcomes : The synthesized Boc-His-OMe is characterized by NMR (proton, carbon, and 1H–1H COSY), and mass spectroscopy .

Application 5: Activity of Water and Osmotic Coefficients of Histidine Derivatives

  • Summary of the Application : The activity of water and osmotic coefficients of histidine derivatives, including N-Boc-L-histidine (Boc-His-OH) and N-Boc-L-histidine-methyl ether (Boc-His-OMe), are studied in aqueous solutions .
  • Methods of Application : The data of vapor pressure osmometry is used to obtain the activity of water, osmotic coefficients, and the values of activity coefficients of Boc-His-OH and Boc-His-OMe in aqueous solutions at 310.15 K .
  • Results or Outcomes : Boc-His-OMe shows a more pronounced deviation from ideality than Boc-His-OH. Both components exhibit a stronger non-ideality than histidine and a weaker one than His⋅HCl .

Application 6: Synthesis of Boc-His-OMe

  • Summary of the Application : Boc-His-OMe is a useful reagent in peptide and protein research .
  • Methods of Application : Boc-His-OMe can be synthesized by coupling Boc-β-Ala with H-His(Bn)-OMe using CDI as a coupling agent .
  • Results or Outcomes : The synthesized Boc-His-OMe is characterized by NMR (proton, carbon, and 1H–1H COSY), and mass spectroscopy .

Safety And Hazards

When handling “Boc-his-ome”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of “Boc-his-ome” could involve the development of new synthetic strategies, suitable selection of protecting groups, and introduction of efficient coupling reagents, as well as the development of automated peptide synthesizers .

properties

IUPAC Name

methyl (2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(17)15-9(10(16)18-4)5-8-6-13-7-14-8/h6-7,9H,5H2,1-4H3,(H,13,14)(H,15,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEVEEORUORBAX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426886
Record name Nalpha-Boc-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-his-ome

CAS RN

2488-14-4
Record name Nalpha-Boc-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
K Torikai, R Yanagimoto… - … Process Research & …, 2020 - ACS Publications
… The ensuing treatment of this mixture with K 2 CO 3 in MeOH to cleave any unnecessary Boc groups on the imidazole rings of 9a and 9b generated Boc-His-OMe 10 in 73% over three …
Number of citations: 4 pubs.acs.org
J Wu, B Ma, Y Wang, Y Zhang, S Yan, SL Castle - Tetrahedron Letters, 2014 - Elsevier
… protocol by treating 4 with excess Boc-His-OMe in the absence of a … Boc-His-OMe in either acetonitrile, DMF, or acetone. However, they were only partially soluble without Boc-His-OMe. …
Number of citations: 6 www.sciencedirect.com
M Matsumoto, SJ Lee, MR Gagné… - Organic & Biomolecular …, 2014 - pubs.rsc.org
… over background and 45-fold over N-BOC-His-OMe. When expressed as a ratio of second-… active than the baseline control compound N-BOC-His-OMe, suggests that the beta-hairpin …
Number of citations: 17 pubs.rsc.org
EN Tsurko, R Neueder, W Kunz - Journal of solution chemistry, 2008 - Springer
… properties of BocHis-OMe are evaluated by means of potentiometric titration and the dissociation constant of the NH proton in the imidazole ring of Boc-His-OMe is also determined. …
Number of citations: 5 link.springer.com
S Jantzen, D Rehder - Journal of Inorganic Biochemistry, 1995 - elibrary.ru
… 3 COCl, react with the lithium salts of Boc-His-OMe, where the imidazol-ring is deprotonated… acac) 2 (Boc-His-OMe) 2 1, V(acac) 2 (Boc-His-im-benzyl) 2 , V(nappa)(Boc-His-OMe) 2 and …
Number of citations: 3 elibrary.ru
LS Monteiro, PMT Ferreira, HLS Maia… - Peptides: The Wave of …, 2001 - Springer
… alanine derivative in an 84% yield, but Boc-His-OMe and Boc-Cys-OMe afforded the corresponding dehydroalanine derivatives, Boc-ßAla(ß-Boc-His-OMe)-OMe and Boc-ßAla(ß-Boc-…
Number of citations: 2 link.springer.com
HLS Maia, LS Monteiro… - European Journal of …, 2001 - Wiley Online Library
… The solvent was evaporated at reduced pressure and the residue chromatographed on a silica-gel column; chloroform/methanol was used as the eluent to give the Boc-His-OMe …
K Yoshizawa‐Kumagaye, Y Nishiuchi… - Journal of peptide …, 2005 - Wiley Online Library
… On the basis of the behaviour of Boc-His-OMe in TFA, increasing the electron-withdrawing characteristics of τ-protecting groups (eg Dnp and Tos) to attenuate the basicity of the …
Number of citations: 9 onlinelibrary.wiley.com
T Shimizu, M Kodaka, M Hatano - Biochemical and Biophysical Research …, 1982 - Elsevier
… Boc-His-OMe and Boc-D-Leu-His-OMe were purchased … Boc-His-OMe … The coordination of oxygen atom(s) of Boc-His-OMe may be contribute …
Number of citations: 17 www.sciencedirect.com
CM Taylor, ST De Silva - The Journal of organic chemistry, 2011 - ACS Publications
… In summary, we report experimental details and characterization data for the reaction of Boc-His-OMe (5) with a serine β-lactone (6) to produce two regioisomers of HAL, as …
Number of citations: 23 pubs.acs.org

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